molecular formula C29H25N5O3 B10950831 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][7-(naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][7-(naphthalen-2-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

Cat. No.: B10950831
M. Wt: 491.5 g/mol
InChI Key: LSJQBPSJUFWQPH-UHFFFAOYSA-N
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Description

[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety, a piperazine ring, and a pyrazolopyrimidine core

Preparation Methods

The synthesis of [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE typically involves multi-step synthetic routes. One common method includes the condensation of a benzodioxole derivative with a piperazine intermediate, followed by cyclization with a pyrazolopyrimidine precursor. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxole or pyrazolopyrimidine rings are replaced by other substituents.

    Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of new ring structures

Scientific Research Applications

[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

When compared to similar compounds, [4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO][7-(2-NAPHTHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE stands out due to its unique combination of structural features. Similar compounds include:

Properties

Molecular Formula

C29H25N5O3

Molecular Weight

491.5 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidin-2-yl)methanone

InChI

InChI=1S/C29H25N5O3/c35-29(33-13-11-32(12-14-33)18-20-5-8-26-27(15-20)37-19-36-26)24-17-28-30-10-9-25(34(28)31-24)23-7-6-21-3-1-2-4-22(21)16-23/h1-10,15-17H,11-14,18-19H2

InChI Key

LSJQBPSJUFWQPH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=NN5C(=CC=NC5=C4)C6=CC7=CC=CC=C7C=C6

Origin of Product

United States

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